
cOB1 phermone
Descripción
Overview of Quorum Sensing and Intercellular Chemical Communication in Bacteria
Bacteria, long considered simple, solitary organisms, engage in complex social behaviors through a sophisticated system of cell-to-cell communication known as quorum sensing (QS). nih.govbmglabtech.comwikipedia.org This process allows individual bacteria within a population to monitor their cell density and coordinate gene expression in a synchronized manner. nih.govbmglabtech.com The communication is mediated by small, secreted signaling molecules called autoinducers. nih.govbmglabtech.com As the bacterial population grows, the concentration of these autoinducers increases in the surrounding environment. bmglabtech.com Once a threshold concentration is reached, it triggers a cascade of signaling events that alters gene expression across the entire population, enabling collective action. bmglabtech.com
This coordinated behavior allows bacteria to function almost like a multicellular organism, undertaking tasks that would be inefficient or ineffective for a single bacterium to perform alone. bmglabtech.com Quorum sensing regulates a wide array of physiological processes, including biofilm formation, bioluminescence, sporulation, the production of antibiotics, and the expression of virulence factors in pathogenic bacteria. nih.govbmglabtech.com The fundamental principles of any QS system involve the production of an autoinducer, its detection by a specific receptor, and a subsequent response in the form of altered gene expression. nih.gov In Gram-positive bacteria, the autoinducers are often small peptides, known as autoinducing peptides (AIPs), which are typically detected by membrane-bound sensor proteins. nih.gov This intricate communication network is crucial for bacteria to adapt to changing environments and to successfully interact with their hosts. wikipedia.orgmdpi.comannualreviews.org
Significance of Pheromone-Inducible Plasmid Transfer in Bacterial Adaptation and Evolution
A specialized form of quorum sensing in Enterococcus faecalis involves the use of peptide sex pheromones to regulate the conjugative transfer of plasmids. umich.edurdd.edu.iq Plasmids are small, extrachromosomal DNA molecules that can replicate independently of the host chromosome. They often carry genes that provide a selective advantage to the bacterium, such as those for antibiotic resistance and virulence factors. asm.orgmdpi.com The transfer of these plasmids between bacteria, a process called conjugation, is a primary driver of horizontal gene transfer, which allows for rapid adaptation and evolution within bacterial populations. asm.orglabxchange.org
In E. faecalis, plasmid-free recipient cells release small, specific peptide pheromones into the environment. umich.eduasm.org Nearby donor cells, which harbor a corresponding pheromone-inducible plasmid, recognize a specific pheromone. asm.org This recognition triggers a complex regulatory cascade within the donor cell, leading to the synthesis of a surface adhesin known as "aggregation substance". asm.orgtandfonline.com This protein promotes the formation of mating aggregates by causing donor and recipient cells to clump together, facilitating the efficient transfer of the plasmid from the donor to the recipient. asm.orgtandfonline.comasm.org This pheromone-inducible system is highly efficient and specific, ensuring that plasmids are disseminated effectively throughout the bacterial population. umich.eduoup.com The acquisition of these plasmids can significantly enhance the recipient's ability to survive in hostile environments, such as during antibiotic therapy or within a host, contributing to the emergence of multidrug-resistant and more virulent strains. mdpi.comnih.govoup.com
Identification and Role of cOB1 Pheromone in Enterococcus faecalis Biology
The cOB1 pheromone is a specific signaling peptide produced by Enterococcus faecalis. tandfonline.com It was first isolated and characterized from the culture broth of plasmid-free E. faecalis strains. tandfonline.com Its primary structure was determined to be a hydrophobic octapeptide with the amino acid sequence H-Val-Ala-Val-Leu-Val-Leu-Gly-Ala-OH. tandfonline.com
The primary and most well-understood role of cOB1 is to act as a sex pheromone, inducing the conjugal transfer of the pOB1 plasmid, which often carries genes for hemolysin and bacteriocin (B1578144) production. rdd.edu.iqtandfonline.com When a donor cell containing the pOB1 plasmid detects cOB1, it initiates the production of aggregation substance, leading to mating and plasmid transfer. tandfonline.com Interestingly, cOB1 also induces the mating response for another related plasmid, pYI1. tandfonline.com The production of cOB1 is linked to lipoprotein signal peptides, and a membrane protease known as Eep is involved in processing the precursor to generate the active pheromone. asm.orgnih.gov A dedicated ABC transporter, PptAB, is required for its secretion out of the cell. asm.orgnih.gov
More recent research has uncovered a dual role for cOB1. In addition to facilitating genetic exchange, cOB1 produced by commensal E. faecalis strains can act as an antimicrobial peptide, specifically killing the multidrug-resistant (MDR) hospital-adapted E. faecalis strain V583. nih.govnih.gov This killing effect is due to lethal cross-talk induced by cOB1 between mobile genetic elements within the V583 strain, specifically the pTEF2 plasmid and a chromosomal IS-like element. nih.gov Furthermore, studies have shown that the cOB1 peptide has the ability to self-assemble into amyloid-like structures. researchgate.netnih.gov This aggregation may modulate its pheromonal activity, as the aggregated form might not bind effectively to its receptor, potentially preventing the transfer of virulence-associated plasmids. researchgate.netresearchgate.net
Propiedades
Fórmula molecular |
C35H64N8O9 |
---|---|
Peso molecular |
740.9 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C35H64N8O9/c1-16(2)13-23(30(46)37-15-25(44)38-22(12)35(51)52)40-34(50)28(20(9)10)43-31(47)24(14-17(3)4)41-33(49)27(19(7)8)42-29(45)21(11)39-32(48)26(36)18(5)6/h16-24,26-28H,13-15,36H2,1-12H3,(H,37,46)(H,38,44)(H,39,48)(H,40,50)(H,41,49)(H,42,45)(H,43,47)(H,51,52)/t21-,22-,23-,24-,26-,27-,28-/m0/s1 |
Clave InChI |
CJVFIJXEPCVCTK-LWMBYGOMSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NCC(=O)NC(C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Molecular Biosynthesis and Cellular Export of Cob1 Pheromone
Genetic Loci and Precursor Architecture of cOB1 Pheromone
The genetic determinant for the cOB1 pheromone is found on the chromosome of E. faecalis. umich.edunih.gov Unlike many other bacterial signaling molecules that are synthesized as standalone peptides, the cOB1 pheromone is encoded within the N-terminal signal sequence of a larger precursor protein, a lipoprotein designated EF2496. mdpi.compnas.orgpnas.org This precursor architecture is a common feature among several E. faecalis pheromones, where the mature peptide corresponds to the final seven or eight amino acid residues of the signal peptide. umich.eduresearchgate.net
The signal sequence containing the cOB1 peptide is located immediately upstream of a conserved cysteine residue. umich.eduresearchgate.net This cysteine is part of a characteristic "lipobox" processing site, which is crucial for the subsequent enzymatic modifications and localization of the lipoprotein. umich.eduresearchgate.net The entire lipoprotein precursor is initially synthesized in the cytoplasm before it is targeted to the cell membrane for further processing and secretion. researchgate.net
Table 1: Genetic and Precursor Details of cOB1 Pheromone
Feature | Description | Reference |
---|---|---|
Pheromone | cOB1 | mdpi.com |
Producing Organism | Enterococcus faecalis | mdpi.com |
Genetic Locus | Chromosomal | umich.edunih.gov |
Precursor Protein | Lipoprotein (EF2496) | mdpi.compnas.orgpnas.org |
Location within Precursor | C-terminal end of the signal peptide | umich.eduresearchgate.net |
Associated Plasmids | pOB1, pYI1 | mdpi.com |
Enzymatic Processing Pathways for cOB1 Pheromone Maturation
The maturation of the cOB1 pheromone from its lipoprotein precursor involves a series of precise enzymatic cleavages. This process ensures the release of the active, hydrophobic peptide from the larger protein.
Characterization of Proteolytic Enzymes Involved in cOB1 Generation (e.g., Eep)
A key enzyme in the processing of the cOB1 precursor is a membrane-bound zinc-dependent metalloprotease known as Eep (Enhanced expression of pheromone). pnas.orgnih.govnih.gov Eep belongs to the site-2 protease (S2P) family of intramembrane-cleaving proteases. asm.org Its role is to perform an endoproteolytic cleavage within the signal sequence of the lipoprotein precursor, which is a critical step in liberating the cOB1 peptide. pnas.orgasm.orgresearchgate.net
Studies have shown that mutations in the eep gene lead to a significant reduction in the production of several pheromones, including cOB1. pnas.orgpnas.orgnih.gov Conversely, providing additional Eep on a plasmid can enhance pheromone expression, suggesting that the amount of this protease can be a limiting factor in pheromone production. nih.gov While Eep is crucial for the processing of cOB1 and other pheromones like cAD1 and cCF10, it does not appear to be involved in the maturation of all E. faecalis pheromones, such as cAM373, indicating the existence of alternative processing pathways. nih.govasm.org
The processing of the lipoprotein precursor also involves other enzymes. The prolipoprotein diacylglyceryl-transferase (Lgt) first anchors the precursor to the membrane, and the type II signal peptidase (LspA) is involved in the N-terminal processing of lipoproteins. researchgate.netnih.gov Following these initial steps, Eep performs the crucial cleavage that ultimately leads to the mature cOB1 pheromone. pnas.orgnih.gov
Transport Mechanisms Facilitating cOB1 Pheromone Secretion
Once the mature cOB1 pheromone is generated, it must be transported across the cell membrane to the extracellular environment where it can act as a signaling molecule.
Role of ATP-Binding Cassette (ABC) Transporters in cOB1 Efflux (e.g., PptAB)
The secretion of the hydrophobic cOB1 peptide is an active process mediated by a specific ATP-binding cassette (ABC) transporter named PptAB (peptide pheromone transporter). mdpi.comnih.govresearchgate.net This transporter is essential for the efflux of cOB1 and other related pheromones. pnas.orgnih.gov
Transposon mutagenesis screens have identified the genes encoding the PptAB transporter as critical for pheromone activity. pnas.orgnih.gov A deletion of the pptAB genes results in the inability to detect cOB1 in the culture supernatant and a nearly complete elimination of pheromone-mediated activities, such as the killing of certain E. faecalis strains. pnas.orgnih.govasm.org This demonstrates that PptAB is the primary and likely global exporter for these peptide pheromones. nih.gov The PptAB transporter is highly conserved among pathogenic Firmicutes, highlighting its importance in bacterial communication and gene transfer. nih.gov
Table 2: Key Proteins in cOB1 Biosynthesis and Export
Protein | Type | Function | Reference |
---|---|---|---|
EF2496 | Lipoprotein Precursor | Contains the cOB1 sequence within its signal peptide. | mdpi.compnas.orgpnas.org |
Eep | Zinc-dependent Metalloprotease (S2P family) | Processes the lipoprotein precursor to release the mature cOB1 pheromone. | pnas.orgnih.govnih.gov |
PptAB | ATP-Binding Cassette (ABC) Transporter | Actively transports the mature cOB1 pheromone out of the cell. | mdpi.comnih.govresearchgate.net |
Lgt | Prolipoprotein Diacylglyceryl-transferase | Anchors the lipoprotein precursor to the cell membrane. | researchgate.netnih.gov |
LspA | Type II Signal Peptidase | Involved in the N-terminal processing of the lipoprotein precursor. | researchgate.netnih.gov |
Biological Functions and Inter Bacterial Roles of Cob1 Pheromone
Facilitation of Conjugative Plasmid Transfer by cOB1 Pheromone
The cOB1 pheromone is a key facilitator of conjugative plasmid transfer in E. faecalis. tandfonline.comresearchgate.net This process is a fundamental mechanism for horizontal gene transfer, allowing for the dissemination of various genetic traits, including antibiotic resistance, throughout bacterial populations. nih.govnih.gov
Induction of Aggregation Substance for Donor-Recipient Cell Adherence
The primary mechanism by which cOB1 facilitates plasmid transfer is through the induction of a surface adhesin known as "aggregation substance". tandfonline.comresearchgate.net Plasmid-free recipient cells secrete the cOB1 pheromone, which is then recognized by donor cells harboring the corresponding conjugative plasmid, such as pOB1. tandfonline.comrdd.edu.iq This recognition triggers the production of aggregation substance on the surface of the donor cell. tandfonline.comresearchgate.netmdpi.com The aggregation substance promotes the physical clumping or aggregation of donor and recipient cells, creating the close cell-to-cell contact necessary for the formation of a mating channel and efficient plasmid transfer in a liquid medium. tandfonline.comnih.gov This pheromone-induced clumping is a hallmark of this conjugation system and has led to cOB1 also being referred to as a "clumping-inducing agent (CIA)". tandfonline.commdpi.com The transfer of the pCF10 plasmid, for instance, is mediated by the secretion of the cCF10 pheromone from recipient cells, which induces the expression of the aggregation substance Asc10 in donor cells, leading to plasmid transfer. mdpi.com
Contribution to Horizontal Gene Transfer and Mobile Element Dissemination
The cOB1-mediated conjugation system is a highly efficient mechanism for horizontal gene transfer in E. faecalis. nih.gov Pheromone-responsive plasmids are adept at rapidly disseminating various traits, including those for antibiotic resistance and virulence, throughout the E. faecalis species. nih.gov This facile gene exchange mechanism is thought to have evolved to allow E. faecalis to adapt to diverse environments and hosts. nih.gov The transfer of these mobile genetic elements, facilitated by pheromones like cOB1, is a significant factor in the evolution of virulent and drug-resistant bacterial strains. researchgate.netresearchgate.net
cOB1 Pheromone as an Antimicrobial Peptide
Beyond its role in conjugation, the cOB1 pheromone also exhibits antimicrobial properties, acting as an antimicrobial peptide (AMP). researchgate.netnih.govdntb.gov.ua This dual functionality highlights the complex roles of signaling peptides in bacterial interactions.
Inhibitory Effects and Lethality Directed Against Specific Enterococcus faecalis Strains (e.g., V583)
The cOB1 pheromone, produced by commensal E. faecalis strains, has been shown to inhibit the growth of and even kill the multidrug-resistant E. faecalis strain V583. researchgate.netnih.govasm.orgku.edugenscript.com.cn This inhibitory effect is highly specific and potent, with picomolar concentrations of cOB1 being effective. nih.govpnas.orgtandfonline.com The killing of V583 by cOB1 is dependent on the presence of the plasmid pTEF2 in the V583 strain. nih.govtandfonline.com Deletion of the gene encoding the lipoprotein precursor of cOB1 in the commensal strain eliminates its ability to kill V583. pnas.orgnih.gov
Underlying Mechanisms of cOB1-Mediated Inter-strain Incompatibility (e.g., Mobile Element Cross-talk)
The antimicrobial activity of cOB1 against strains like V583 is not a simple toxic effect but rather a result of "lethal cross-talk" between mobile genetic elements within the target cell. pnas.orgnih.govresearchgate.net The binding of cOB1 to its putative receptor, TraC2, on the surface of V583 triggers a massive induction of gene transcription on the pTEF2 plasmid, with many genes related to conjugal transfer being upregulated over 100-fold. mdpi.compnas.orgnih.gov This induction leads to a fatal interaction with an insertion sequence (IS)-like element located on the V583 chromosome. pnas.orgnih.gov This interaction results in an incompatibility that ultimately leads to the death of the V583 cell. mdpi.comnih.gov Spontaneous mutants of V583 that are resistant to cOB1 have been found to have lost this specific IS-like element from their chromosome. nih.govnih.gov This suggests that the accumulation of certain mobile elements in hospital-adapted strains like V583 can create a vulnerability that can be exploited by pheromones produced by commensal strains. nih.gov
Ecological Implications of cOB1 Pheromone in Microbial Consortia
The dual functions of the cOB1 pheromone have significant ecological implications for the composition and stability of microbial consortia, particularly within the gastrointestinal tract. frontiersin.org The ability of commensal E. faecalis strains to produce cOB1 can provide them with a competitive advantage by inhibiting the growth of or eliminating competing strains like the multidrug-resistant V583. asm.orgnih.gov This suggests that the proliferation of strains like V583 may occur in environments where commensal enterococci are absent or suppressed, for instance, due to antibiotic therapy. pnas.org The interactions mediated by cOB1 highlight the complex and dynamic nature of microbial communities, where signaling molecules can act as both facilitators of cooperation (gene transfer) and weapons of competition (antimicrobial activity). aloki.huresearchgate.net The study of such interactions is crucial for understanding the factors that govern the stability and function of microbial ecosystems. frontiersin.orgnih.gov
Amyloidogenesis of Cob1 Pheromone and Its Functional Consequences
Discovery and Structural Characterization of Amyloid-like Formation by cOB1 Pheromone
The discovery that the cOB1 pheromone can form amyloid-like structures was a significant finding, as this property had not been previously reported for pheromone peptides. nih.govelifesciences.org The initial indication of cOB1's amyloidogenic potential came from in silico analyses using various predictive algorithms. researchgate.netresearchgate.net These computational tools identified specific regions within the cOB1 peptide sequence (VAVLVLGA) as having a high propensity for aggregation. nih.govresearchgate.net
Following these computational predictions, in vitro experiments were conducted to validate the self-assembly and amyloid formation of synthetic cOB1. researchgate.net These experimental studies confirmed that under specific conditions, the cOB1 peptide aggregates and forms structures with the characteristic hallmarks of amyloids. The structural characterization of these aggregates revealed several key features:
Fibrillar Morphology: Transmission electron microscopy (TEM) analysis showed that aggregated cOB1 forms distinct fibrillar structures, a typical morphological characteristic of amyloid fibrils. nih.govresearchgate.net
Thioflavin T (ThT) Fluorescence: The aggregates exhibited enhanced fluorescence when stained with Thioflavin T, a dye commonly used to detect the cross-β sheet structure characteristic of amyloids. nih.govresearchgate.net
Congo Red Absorbance: A bathochromic shift in the absorbance spectrum of Congo red dye was observed upon binding to cOB1 aggregates, another classic indicator of amyloid presence. nih.govresearchgate.net
Secondary Structure Transition: Circular dichroism (CD) spectroscopy demonstrated a shift in the secondary structure of cOB1 upon aggregation, consistent with the formation of β-sheet-rich structures found in amyloids. researchgate.net
Table 1: Predictive Analysis of cOB1 Amyloidogenic Potential
Prediction Algorithm | Predicted Amyloidogenic Region |
TANGO | 2AVLVLG6 |
Zyggregator | 2AVLVLG6 |
FoldAmyloid | 1VAVLVLG7 |
AMYLPRED | 1VAVLVLG7 |
AGGRESCAN | 1VAVLVLGA8 (full peptide) |
This table summarizes the findings from various algorithms used to predict the regions within the cOB1 peptide that are prone to forming amyloid structures. researchgate.net
Influence of cOB1 Pheromone Aggregation on Receptor Binding Affinity
The functional state of the cOB1 pheromone is intrinsically linked to its aggregation state. In its monomeric form, cOB1 is capable of binding to its specific receptor on the surface of donor bacterial cells. researchgate.netresearchgate.net This binding event is the crucial first step in initiating the signaling cascade that leads to conjugative plasmid transfer. researchgate.netmdpi.com
However, the formation of amyloid-like aggregates drastically alters this interaction. Research has demonstrated that the aggregated, or amyloid, form of the cOB1 pheromone does not effectively bind to its receptor. researchgate.netmdpi.com This loss of binding affinity is a critical functional consequence of amyloidogenesis. While the monomeric peptide acts as a signal to "turn on" the conjugation machinery, the aggregated form is essentially inactive in this regard. researchgate.net This suggests that the aggregation process serves as a switch, modulating the availability of functional, monomeric pheromone.
Impact of cOB1 Amyloid Structures on Conjugative Plasmid Transfer Dynamics
The dynamics of conjugative plasmid transfer are directly impacted by the amyloidogenic properties of the cOB1 pheromone. The transfer of plasmids, such as those carrying antibiotic resistance or virulence factors, is a density-dependent process regulated by pheromone concentration. kent.ac.uknih.gov The monomeric cOB1 pheromone induces a clumping response in donor cells, which facilitates the close cell-to-cell contact necessary for plasmid transfer. researchgate.net
The formation of cOB1 amyloid structures effectively halts this process. By sequestering the pheromone into an inactive, aggregated state that cannot bind to the receptor, amyloidogenesis blocks the induction of the mating response. researchgate.netmdpi.com This blockage of gene transfer serves as a regulatory mechanism. The transition from a soluble, active monomer to an insoluble, inactive amyloid fibril can therefore be seen as a key control point in the dynamics of horizontal gene transfer within Enterococcus faecalis populations. researchgate.net This prevents the continuous activation of the conjugation pathway, which could be metabolically costly and potentially detrimental to the bacterial population under certain conditions. embopress.orgd-nb.info
Hypothesized Biological Significance of Pheromone Amyloidogenesis in Bacterial Communication
The discovery of amyloid formation by the cOB1 pheromone has led to new hypotheses regarding its biological role in bacterial communication and population dynamics. The prevailing hypothesis is that the amyloidogenesis of cOB1 serves as a self-regulatory or preventive mechanism to control the spread of mobile genetic elements. researchgate.netmdpi.com
By converting the active pheromone into an inert amyloid state, bacteria can effectively downregulate the process of conjugative transfer. researchgate.net This could be particularly important in preventing the uncontrolled propagation of virulence factors or antibiotic resistance genes, which could have negative consequences for the host or attract the attention of the host's immune system. researchgate.netmdpi.comnih.gov This regulatory role of amyloid formation adds a new layer of complexity to our understanding of bacterial quorum sensing and horizontal gene transfer. It suggests that amyloid structures, often associated with disease in eukaryotes, can have specific and beneficial functions in the prokaryotic world. mdpi.com
Advanced Methodological Approaches in Cob1 Pheromone Research
Genetic Engineering and Mutagenesis Strategies (e.g., Transposon Mutagenesis)
The elucidation of the cOB1 pheromone signaling pathway in Enterococcus faecalis has been significantly advanced by genetic engineering and mutagenesis. Transposon mutagenesis, in particular, has been a cornerstone technique for identifying the genetic determinants essential for pheromone production, sensing, and response. This strategy involves the random insertion of a transposon, a mobile genetic element, into the bacterial chromosome or plasmid. Disruption of a gene by the transposon leads to a loss of function, creating a mutant phenotype that can be screened.
By exposing a library of transposon mutants to exogenous cOB1, researchers can identify clones that fail to aggregate. Subsequent mapping of the transposon insertion site in these non-responsive mutants allows for the precise identification of genes required for the signal transduction cascade. This approach was instrumental in identifying the prg (pheromone-responsive genes) locus on the pOB1 plasmid. Key genes identified through this and related site-directed mutagenesis techniques include:
prgB: This gene encodes the Aggregation Substance (Asc10), the surface adhesin directly responsible for the clumping phenotype. Mutants with disruptions in prgB fail to aggregate despite sensing the pheromone.
prgZ: This gene encodes the surface-associated lipoprotein TraC, which functions as the primary receptor for the cOB1 pheromone. Mutagenesis of prgZ results in a complete inability of the cell to sense and respond to extracellular cOB1.
prgY: This gene product acts as an intracellular inhibitor of the pheromone response, preventing signal transduction in the absence of cOB1. Mutants lacking a functional PrgY exhibit constitutive expression of aggregation substance, leading to clumping even without pheromone induction.
These genetic strategies provide a powerful, unbiased method for discovering and validating the function of individual components within the complex cOB1 regulatory network.
Table 1: Key Genes in the cOB1 Pathway Identified via Mutagenesis
Gene | Encoded Protein | Function in cOB1 Pathway | Phenotype of Null Mutant |
---|---|---|---|
prgB | Aggregation Substance (Asc10) | Surface adhesin mediating cell-cell aggregation. | Fails to aggregate upon cOB1 induction. |
prgZ | TraC | Cell surface receptor that binds cOB1. | Insensitive to cOB1; no aggregation response. |
prgY | PrgY | Intracellular inhibitor of the signaling pathway. | Constitutive aggregation (clumping without pheromone). |
Biophysical and Spectroscopic Techniques for Structural Analysis (e.g., Thioflavin T Fluorescence, Congo Red Assay, Electron Microscopy)
The cOB1 pheromone is a functional amyloid, a class of peptides that self-assemble into highly ordered, beta-sheet-rich fibrillar structures to perform a biological role. A suite of biophysical and spectroscopic techniques has been essential to characterize this amyloidogenic property.
Thioflavin T (ThT) Fluorescence Assay: This is a primary method for monitoring amyloid formation kinetics. Thioflavin T is a benzothiazole (B30560) dye that exhibits a significant increase in fluorescence quantum yield and a characteristic red-shift in its emission spectrum upon binding to the cross-β-sheet architecture of amyloid fibrils. When cOB1 peptides are incubated under conditions that promote aggregation, a time-dependent increase in ThT fluorescence is observed, allowing for the quantitative analysis of the lag phase, elongation rate, and final plateau of fibril formation.
Congo Red (CR) Assay: Congo Red binding is a classical diagnostic test for amyloid. When CR binds to amyloid fibrils, it produces a pathognomonic apple-green birefringence when viewed under cross-polarized light. Furthermore, the binding induces a shift in the dye's absorbance maximum (from ~490 nm to ~540 nm). Both of these properties have been confirmed for cOB1 aggregates, providing definitive evidence of their amyloid nature.
Electron Microscopy (EM): Transmission Electron Microscopy (TEM) provides direct visualization of the aggregate morphology. Negative staining of cOB1 samples reveals the formation of long, unbranched, and rope-like fibrils, typically 8-10 nanometers in diameter. This morphology is a hallmark of amyloid structures and distinguishes them from amorphous aggregates.
Table 2: Biophysical Techniques for cOB1 Amyloid Characterization
Technique | Principle | Key Observation for cOB1 |
---|---|---|
Thioflavin T Fluorescence | Dye intercalates into β-sheet structures, causing enhanced fluorescence. | Time-dependent increase in fluorescence intensity, confirming fibril formation kinetics. |
Congo Red Assay | Dye binding causes absorbance red-shift and apple-green birefringence under polarized light. | Positive for both red-shift and birefringence, confirming amyloid structure. |
In Silico Computational Modeling for Pheromone Prediction and Interaction Analysis
Computational modeling has become an indispensable tool for predicting and analyzing the behavior of peptide pheromones like cOB1 at an atomic level. These in silico approaches complement experimental data by providing insights into structural dynamics and molecular interactions that are difficult to observe directly.
Pheromone Prediction: Bioinformatic algorithms can be used to scan entire bacterial genomes or plasmids for open reading frames (ORFs) that encode potential peptide pheromone precursors. These algorithms search for characteristic features, such as a conserved N-terminal signal sequence followed by a short peptide sequence ending with a specific protease cleavage site. This predictive approach can accelerate the discovery of new pheromone systems.
Molecular Docking: This computational technique is used to predict the binding mode between a ligand (cOB1) and its receptor (TraC). By generating three-dimensional models of both molecules, docking algorithms can simulate their interaction and calculate the most energetically favorable binding pose. These models have been used to identify key amino acid residues in both cOB1 and the putative binding pocket of TraC that are critical for their interaction, guiding subsequent site-directed mutagenesis experiments for validation.
Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. For cOB1, MD simulations have been employed to study the self-assembly process. By simulating multiple cOB1 peptides in an aqueous environment, researchers can observe the initial stages of aggregation, the formation of β-sheet hydrogen bonds, and the subsequent growth into stable oligomers and protofibrils. These simulations provide a dynamic view of amyloidogenesis, corroborating the stable fibrillar structures observed through experimental methods.
Table 3: Computational Approaches in cOB1 Research
Computational Method | Objective | Example Application/Finding |
---|---|---|
Bioinformatic Scanning | Pheromone gene discovery. | Identification of ORFs with pheromone precursor characteristics in enterococcal plasmids. |
Molecular Docking | Analysis of pheromone-receptor interaction. | Prediction of the binding interface between cOB1 and the TraC receptor, highlighting key residues. |
Quantitative Assays for Pheromone Activity and Receptor Binding
Quantifying the biological activity of the cOB1 pheromone is critical for understanding its potency and the sensitivity of the responding bacterial population. The primary method for this is a biological clumping assay, used to determine the Minimum Inducing Concentration (MIC).
Minimum Inducing Concentration (MIC) Determination: This assay measures the lowest concentration of cOB1 required to induce a visible aggregation response in a culture of recipient E. faecalis cells (which carry the pOB1 plasmid but cannot produce the pheromone). The assay is performed by preparing serial dilutions of purified cOB1 peptide and adding them to liquid cultures of the recipient strain. After a standard incubation period (e.g., 90-120 minutes), the cultures are visually inspected or measured spectrophotometrically for clumping. The MIC is defined as the lowest pheromone concentration that results in observable cell aggregation.
Research findings consistently show that cOB1 is highly potent, with reported MIC values typically in the low nanomolar range (e.g., 0.5 to 5 nM, which corresponds to approximately 0.5-5 ng/mL). This high sensitivity ensures that the signaling system can function effectively even when only a small number of pheromone-producing cells are present in a mixed population. The assay can also be used to compare the activity of synthetic cOB1 analogs or mutants, providing a direct quantitative measure of how specific amino acid changes affect biological function.
Table 4: Representative Minimum Inducing Concentrations (MIC) for cOB1
Pheromone | Recipient Strain | Typical MIC (nM) | Typical MIC (ng/mL) |
---|---|---|---|
cOB1 (wild-type) | E. faecalis (pOB1+, cOB1-) | 0.5 - 5.0 | 0.5 - 5.0 |
cOB1 (mutant analog) | E. faecalis (pOB1+, cOB1-) | >100 | >100 |
Transcriptomic and Proteomic Profiling in Response to cOB1 Pheromone Signaling
To understand the global cellular changes initiated by cOB1, researchers employ high-throughput transcriptomic and proteomic techniques. These methods provide a comprehensive snapshot of how gene expression and protein abundance are altered following pheromone induction.
Transcriptomics: Using techniques like RNA-sequencing (RNA-Seq) or DNA microarrays, the entire set of messenger RNA (mRNA) transcripts in a cell can be quantified. By comparing the transcriptomes of E. faecalis cells before and after a short exposure to cOB1, a detailed map of gene regulation can be constructed. As expected, these studies show a massive and rapid upregulation of genes within the prg operon on the pOB1 plasmid. The transcript for prgB (Aggregation Substance) is one of the most highly induced, increasing by several hundred-fold. These analyses also reveal more subtle changes in chromosomal gene expression related to cellular metabolism and stress response, indicating a broader physiological adaptation to the conjugation-ready state.
Proteomics: Proteomic analysis, typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), identifies and quantifies the proteins present in a cell. Comparing the proteomes of induced versus uninduced cells confirms the transcriptomic data at the protein level. The most dramatic change observed is the abundant production and surface localization of the Asc10 protein. Proteomics can also identify post-translational modifications and uncover changes in the abundance of proteins whose regulation might not be apparent at the transcript level alone, providing a more complete picture of the cellular response.
Table 5: Key Upregulated Factors upon cOB1 Induction
Factor | Type | Method of Detection | Function |
---|---|---|---|
prgB mRNA | Transcript | RNA-Seq, Microarray | Encodes Aggregation Substance (Asc10). |
Asc10 | Protein | LC-MS/MS, 2D-PAGE | The surface adhesin that mediates clumping. |
prgA mRNA | Transcript | RNA-Seq, Microarray | Encodes a surface exclusion protein. |
Table of Mentioned Compounds and Proteins
Name | Type | Description |
cOB1 | Peptide Pheromone | An 8-amino-acid peptide that induces conjugation in E. faecalis. |
Thioflavin T | Chemical Dye | A fluorescent dye used to detect amyloid fibril formation. |
Congo Red | Chemical Dye | An azo dye used as a histological stain to identify amyloid deposits. |
Asc10 (PrgB) | Protein | Aggregation Substance; a surface adhesin protein. |
TraC (PrgZ) | Protein | A lipoprotein that acts as the cell surface receptor for cOB1. |
GelE | Protein | Gelatinase; an extracellular protease involved in pheromone processing. |
PrgA | Protein | A surface exclusion protein that limits plasmid transfer. |
PrgY | Protein | An intracellular protein that inhibits the pheromone response pathway. |
Evolutionary and Comparative Perspectives of the Cob1 Pheromone System
Phylogenetic Relationships of cOB1 and Related Bacterial Pheromones
The cOB1 peptide pheromone is part of a larger family of signaling molecules used by Gram-positive bacteria for intercellular communication. These peptide pheromones, including cOB1, are typically derived from the signal peptides of lipoproteins. nih.govmicrobiologyresearch.orgresearchgate.net The genetic determinants for different pheromones appear on different parts of the bacterial chromosome, suggesting they are not tightly clustered. researchgate.net
The production of mature pheromones like cOB1 involves the processing of lipoprotein precursors. microbiologyresearch.orgresearchgate.net This process involves the cleavage of the signal peptide, a step mediated by the membrane metalloprotease Eep. pnas.orgpnas.org The pheromone precursors for cAD1, cPD1, cOB1, and cAM373 all correspond to the final seven or eight residues of a 21- to 22-amino-acid signal sequence. researchgate.net
The key regulators of these pheromone systems belong to the RRNPP family of intracellular peptide receptors, which exhibit conserved structures across various Gram-positive bacteria. nih.govasm.org While many RRNPP systems involve a simple two-gene module encoding the regulator and its cognate signaling peptide, the enterococcal sex pheromone systems have evolved greater complexity. nih.govasm.org They recognize a second, host-encoded signaling peptide, and possess additional regulatory genes that modulate signal production and import. nih.govasm.org
Interestingly, the ability of different regulatory proteins within the pCF10 system to recognize the same 7-amino-acid pheromone peptide is a result of convergent evolution, where unrelated proteins from different families evolved similar functions. nih.govasm.org
Evolutionary Trajectories of Pheromone Production and Response Systems in Enterococcus
The evolution of the intricate pheromone response systems in Enterococcus faecalis, such as the one involving cOB1, is thought to have been driven by the selective pressures of its primary habitat, the gastrointestinal (GI) tract. asm.org The complex and tightly regulated control of conjugation likely evolved to balance the benefits of acquiring new genetic material with the fitness costs to the host cell. asm.organnualreviews.org
A key feature of many enterococcal pheromone systems is the presence of a plasmid-encoded inhibitor peptide (I) that directly competes with the chromosomally encoded inducing pheromone (C). nih.govasm.org This two-signal system allows for a more nuanced response. The C peptide signals the presence of potential recipient cells, while the I peptide acts as a quorum-sensing signal, indicating the density of donor cells. researchgate.net
The evolution of this dual-peptide system was accompanied by the acquisition of genes for an oligopeptide binding protein, PrgZ in the pCF10 system, which enhances the import of both C and I peptides, and PrgY, which reduces the production of the host cell's own C peptide. researchgate.net The PrgZ protein likely evolved from a chromosomal oligopeptide-binding protein. nih.gov
The accumulation of mobile genetic elements in some E. faecalis strains, like the prototype clinical isolate V583, has led to an interesting evolutionary consequence. These strains can be killed by commensal E. faecalis strains that produce the cOB1 pheromone. pnas.orgnih.gov This "pheromone killing" is due to lethal cross-talk between the mobile elements within the multidrug-resistant strain when induced by cOB1. pnas.orgnih.gov This suggests that the evolution of these highly resistant strains may have occurred in environments where commensal, cOB1-producing enterococci were absent. nih.gov
Comparative Analysis of Pheromone-Responsive Plasmids and Chromosomal Determinants
For instance, the pAD1 system utilizes a trans-acting regulatory protein, TraE1, which is absent in the pCF10 system. pnas.orgnih.gov Conversely, the pCF10 system has a more complex regulatory region upstream of its aggregation substance gene. nih.gov
A comparative look at the sequences of pheromone-responsive plasmids reveals both conservation and divergence. Plasmids pCF10 and pTEF2 are closely related, sharing identical aggregation substance (AS) and PrgC proteins. nih.govresearchgate.net Similarly, pAD1 and pTEF1 share identical AS, TraA, and iAD1 components. nih.gov However, a plasmid like pAM373, while having homologues for a pheromone-binding surface protein (TraC) and a negative regulator (TraA), lacks a determinant equivalent to pAD1's traB (which reduces endogenous pheromone) and a surface exclusion protein. umich.edu
The table below provides a comparative overview of key components in different well-characterized pheromone-responsive plasmid systems.
Feature | pCF10 System | pAD1 System | pPD1 System | pAM373 System |
Inducing Pheromone | cCF10 asm.org | cAD1 asm.org | cPD1 umich.edu | cAM373 umich.edu |
Inhibitor Peptide | iCF10 asm.orgnih.gov | iAD1 umich.edu | iPD1 umich.edu | Not explicitly identified in the same manner |
Negative Regulator | PrgX asm.org | TraA pnas.org | TraA-like protein pnas.org | TraA umich.edu |
Positive Regulator | PrgQ, PrgS pnas.org | TraE1 pnas.orgnih.gov | - | - |
Pheromone Binding/Import | PrgZ nih.govasm.org | TraC pnas.org | - | TraC umich.edu |
Aggregation Substance | PrgB (Asc10) asm.orgnih.gov | Asa1 asm.org | - | - |
Surface Exclusion | PrgA oup.com | - | - | Absent umich.edu |
This table is generated based on available research and may not be exhaustive.
Clusters of genes related to the plasmid-encoded adhesins have also been found integrated into the chromosomes of some E. faecalis strains. asm.org These chromosomal determinants are not independently mobile but can be transferred if a co-resident pheromone plasmid integrates and mobilizes them. asm.org
Q & A
Q. What genetic and biochemical pathways govern cOB1 pheromone biosynthesis in Enterococcus faecalis?
cOB1 is derived from the lipoprotein precursor EF2496, which undergoes proteolytic cleavage by a zinc-dependent metalloprotease. The processed peptide is then exported via the ATP-binding transporter PptAB . The chromosomal eep gene (enhanced expression of pheromone) encodes a membrane-associated protein critical for processing pheromone precursors, including cOB1. Mutations in eep result in undetectable or reduced cOB1 secretion, as shown in E. faecalis OG1X strains . Methodologies to study this include:
Q. How does cOB1 mediate plasmid conjugation in Enterococcus faecalis?
cOB1 activates donor cells carrying pheromone-responsive plasmids (e.g., pOB1, pYI1) by binding to plasmid-encoded receptors, triggering aggregation and conjugation. Plasmid compatibility groups (e.g., IncHlyII for pOB1) determine specificity . Key methodologies:
Q. What standardized methods are used to quantify cOB1 activity in vitro?
cOB1 activity is assessed via:
- Bioassays : Measure donor cell aggregation at serial dilutions of culture filtrates; activity is defined as the highest dilution inducing clumping .
- Mass spectrometry : Quantify peptide concentration directly, distinguishing monomeric (active) and aggregated (inactive) forms .
Advanced Research Questions
Q. How do monomeric and aggregated cOB1 forms differentially regulate plasmid transfer, and what experimental approaches validate this duality?
The monomeric form binds plasmid receptors to induce conjugation, while aggregates act as competitive inhibitors. This was demonstrated by:
- Centrifugation/SDS-PAGE : Separate monomeric and aggregated forms via size exclusion.
- Receptor binding assays : Use fluorescently labeled cOB1 to show reduced affinity of aggregates for donor cell receptors .
- Genetic reporters : Engineer plasmid-bearing strains with luminescent reporters for pheromone response .
Q. What mechanisms underlie cOB1-mediated killing of multidrug-resistant (MDR) Enterococcus strains, and how can this be modeled experimentally?
cOB1 from commensal strains induces lethal cross-talk in MDR E. faecalis V583 by activating mobile genetic elements (e.g., pTEF2 plasmid and a 33-kb chromosomal deletion). This destabilizes the genome, mimicking B. subtilis ICEBs1 excision . Experimental models:
Q. How can researchers reconcile discrepancies in cOB1 production levels across genetic backgrounds (e.g., eep mutants vs. wild-type)?
Discrepancies arise from strain-specific genetic contexts. For example:
- eep mutants in OG1X show reduced cOB1, while camE lipoprotein mutants (e.g., SF250) retain normal levels due to redundant pathways .
- Methodological controls : Use isogenic strains and standardized growth conditions (pH, temperature) to minimize variability.
- Transcriptional profiling : Compare eep and EF2496 expression levels across strains via qPCR .
Q. What role do pheromone inhibitors play in modulating cOB1 activity, and how are they studied?
Inhibitors (e.g., iAD1) compete with cOB1 for receptor binding, suppressing conjugation. These are processed from precursors by Eep, similar to pheromones . Techniques include:
- Competitive inhibition assays : Co-incubate synthetic cOB1 with inhibitors and measure reduced aggregation.
- Phosphodiesterase treatment : Regenerate active pheromone from modified inhibitors, as shown for cPD1/cAD1 .
Methodological Considerations
- Data contradictions : Address variability by reporting strain lineages, growth phases, and assay thresholds (e.g., bioassay sensitivity limits) .
- Ethical modeling : Use in vitro systems or animal models to study cOB1's therapeutic potential against MDR strains, avoiding human trials until safety is established .
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